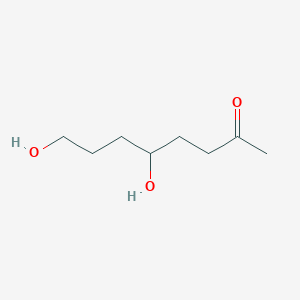![molecular formula C11H14N2O B12610184 N-[4-(Allylamino)phenyl]acetamide](/img/structure/B12610184.png)
N-[4-(Allylamino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Allylamino)phenyl]acetamide is an organic compound with the molecular formula C11H14N2O It is a derivative of acetamide, where the acetamide group is attached to a phenyl ring substituted with an allylamino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Allylamino)phenyl]acetamide typically involves the reaction of 4-nitroacetanilide with allylamine. The process can be summarized in the following steps:
Reduction of 4-nitroacetanilide: 4-nitroacetanilide is reduced to 4-aminoacetanilide using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation with allylamine: The resulting 4-aminoacetanilide is then reacted with allylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Allylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidation of the allylamino group can yield N-[4-(Allyloxy)phenyl]acetamide.
Reduction: Reduction can produce N-[4-(Amino)phenyl]acetamide.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, depending on the reagents used.
Scientific Research Applications
N-[4-(Allylamino)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(Allylamino)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The allylamino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This makes the compound a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
N-[4-(Allylamino)phenyl]acetamide can be compared with other similar compounds, such as:
N-[4-(Amino)phenyl]acetamide: Lacks the allyl group, which may affect its reactivity and binding properties.
N-[4-(Methoxy)phenyl]acetamide: Contains a methoxy group instead of an allylamino group, leading to different chemical and biological properties.
N-[4-(Methylamino)phenyl]acetamide: The presence of a methylamino group instead of an allylamino group can influence its interactions with molecular targets.
The uniqueness of this compound lies in the presence of the allylamino group, which can participate in unique chemical reactions and interactions compared to its analogs.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-[4-(prop-2-enylamino)phenyl]acetamide |
InChI |
InChI=1S/C11H14N2O/c1-3-8-12-10-4-6-11(7-5-10)13-9(2)14/h3-7,12H,1,8H2,2H3,(H,13,14) |
InChI Key |
YCTMEFORNWNYMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


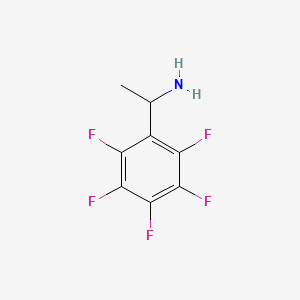
![3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole](/img/structure/B12610113.png)
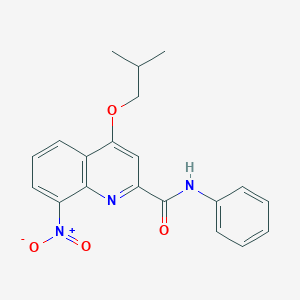

![5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12610123.png)
![N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610129.png)
![3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12610135.png)
![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)

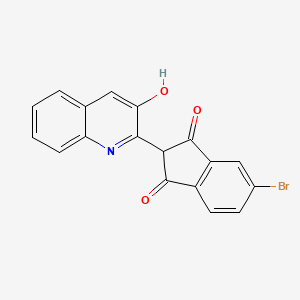
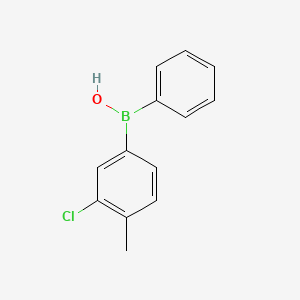
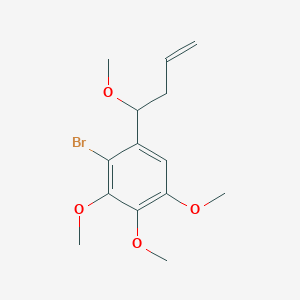
![Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane](/img/structure/B12610170.png)
